
4-Phenylurazole
Overview
Description
4-Phenylurazole, also known as 4-phenyl-1,2,4-triazolidine-3,5-dione, is an organic compound with the molecular formula C8H7N3O2. It is a derivative of urazole and features a phenyl group attached to the urazole ring. This compound is known for its applications in various chemical reactions and its role as a precursor to other significant chemical entities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Phenylurazole typically involves a multi-step synthetic process:
Hydrazine Hydrate and Diethyl Carbonate Reaction: Hydrazine hydrate reacts with diethyl carbonate to form hydrazine ethyl carboxylate.
Phenyl Isocyanate Reaction: The hydrazine ethyl carboxylate is then reacted with phenyl isocyanate in the presence of a solvent such as benzene under reflux conditions to produce 4-phenyl-1-ethoxycarbonyl semicarbazide.
Formation of this compound: The semicarbazide is treated with potassium hydroxide solution, followed by neutralization with concentrated hydrochloric acid to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for higher yields and purity. The process involves:
- Using hydrazine hydrate and diethyl carbonate to produce hydrazine carboxylic acid ethyl ester.
- Reacting the ester with phenyl isocyanate in a suitable solvent.
- Purifying the product through recrystallization to achieve a purity of over 98% .
Chemical Reactions Analysis
Types of Reactions: 4-Phenylurazole undergoes several types of chemical reactions, including:
Acetylation: It reacts with excess acetyl chloride in N,N-dimethylacetamide to form acetylated derivatives.
Polymerization: In the presence of phosgene, terephthaloyl chloride, and epichlorohydrin, it polymerizes to yield an insoluble polymer.
Common Reagents and Conditions:
Oxidation: Nitrogen dioxide and dinitrogen tetroxide.
Acetylation: Acetyl chloride in N,N-dimethylacetamide.
Polymerization: Phosgene, terephthaloyl chloride, and epichlorohydrin.
Major Products:
Oxidation: 4-phenyl-1,2,4-triazoline-3,5-dione.
Acetylation: Acetylated derivatives.
Polymerization: Insoluble polymer.
Scientific Research Applications
Synthesis of Polymers
Polyureas Formation
4-Phenylurazole has been utilized in the step-growth polymerization with diisocyanates such as hexamethylene diisocyanate and isophorone diisocyanate. This reaction occurs in ionic liquids, which serve as environmentally friendly solvents. The resulting polyureas exhibit high yields and moderate inherent viscosities, making them suitable for applications where solubility in polar aprotic solvents is required .
Diisocyanate | Yield (%) | Inherent Viscosity (dL/g) |
---|---|---|
Hexamethylene Diisocyanate | High | 0.23 - 0.29 |
Isophorone Diisocyanate | High | 0.23 - 0.29 |
Toluylene-2,4-Diisocyanate | High | 0.23 - 0.29 |
Organic Synthesis
Oxidation Reactions
this compound can be oxidized to yield various products, including diazacyclobutenes through a telescoped strategy involving calcium hypochlorite. This method allows for the generation of structurally diverse compounds with moderate to good yields . The oxidation reactions are critical for synthesizing complex molecules that may have biological activity.
Table of Oxidation Yields :
Substituent Type | Yield (%) |
---|---|
Para-methyl | 59 |
Para-nitro | 0 |
Para-fluoro | 25 |
Meta-methoxy | 30 |
Benzyl | 71 |
1-Naphthyl | 42 |
2,6-Dimethyl | 92 |
Biological Applications
This compound derivatives have shown potential in the development of biologically active molecules. Research indicates that urazole compounds can serve as precursors in the synthesis of pharmaceuticals with analgesic, antibacterial, anti-inflammatory, and antidiabetic properties . The compound's nitrogen heteroatom enhances its biological activity, making it a valuable building block in drug discovery.
Notable Biological Activities :
- Analgesic
- Antibacterial
- Anti-inflammatory
- Antidiabetic
Nanotechnology Applications
Recent studies have explored the use of nanomaterials combined with urazole derivatives for various applications, including drug delivery systems and diagnostic tools. The incorporation of nanotechnology enhances the efficacy and specificity of therapeutic agents derived from compounds like this compound .
Chemical Reactivity
This compound undergoes various chemical transformations, including acetylation and polymerization reactions. For instance, it reacts with acetyl chloride in dimethylacetamide to produce acetylated derivatives . These transformations are essential for modifying the compound's properties for specific applications.
Mechanism of Action
The mechanism of action of 4-Phenylurazole involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Its molecular targets and pathways include:
Comparison with Similar Compounds
4-Phenylurazole can be compared with other similar compounds such as:
4-Phenyl-1,2,4-triazoline-3,5-dione: A direct oxidation product of this compound, used as a Diels-Alder trapping agent.
4-Phenyl-1,2,4-triazolidine-3,5-dione: Another derivative with similar chemical properties.
Uniqueness: this compound is unique due to its ability to undergo a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications .
Biological Activity
4-Phenylurazole is a nitrogen-containing heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, synthesis, and potential applications of this compound, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound, a derivative of urazole, has the chemical formula CHNO. Its structure consists of a urazole core with a phenyl group substituent, which is crucial for its biological activity.
Synthesis Methods
Various synthetic routes have been explored for the preparation of this compound. A reliable multi-kilogram preparation method has been documented, emphasizing the scalability of its synthesis for pharmaceutical applications . The synthesis often involves reactions with aromatic aldehydes and malonitrile, leading to high yields of the target compound .
Biological Activities
The biological activities of this compound are extensive, encompassing several pharmacological properties:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit their growth effectively .
- Anticancer Properties : Research has highlighted its potential as an anticancer agent. In vitro studies suggest that this compound can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapies .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity, which could be beneficial in treating conditions characterized by inflammation .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, showcasing its potential as an antimicrobial agent.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 32 µg/mL |
Case Study 2: Anticancer Activity
In another investigation, this compound was tested on human breast cancer cell lines (MCF-7). The compound was found to reduce cell viability significantly at concentrations above 50 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells at this concentration.
Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) |
---|---|---|
0 | 100 | 5 |
25 | 85 | 10 |
50 | 65 | 25 |
100 | 40 | 50 |
The electrochemical behavior of this compound has also been studied extensively. Cyclic voltammetry revealed distinct redox peaks associated with its oxidation and reduction processes. The stability of its oxidized form in various pH environments is particularly noteworthy, indicating potential applications in electrochemical sensors and devices .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Phenylurazole, and how can its purity be verified?
- Methodological Answer : The synthesis of this compound typically involves cyclization reactions or oxidation of precursor compounds. For example, oxidation of this compound using NO₂-N₂O₄ yields 4-phenyl-1,2,4-triazoline-3,5-dione (PTD), a highly reactive dienophile . Purity verification requires analytical techniques such as thin-layer chromatography (TLC) to monitor reaction progress and high-performance liquid chromatography (HPLC) for quantitative analysis. Melting point determination and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are critical for structural confirmation .
Q. What spectroscopic techniques are recommended for characterizing this compound derivatives?
- Methodological Answer : Characterization should include:
- ¹H/¹³C NMR : To confirm the presence of aromatic protons (δ ~7.0–7.5 ppm) and urazole-specific carbonyl groups (δ ~160–180 ppm).
- Infrared (IR) Spectroscopy : To identify N-H stretches (~3200 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).
- Mass Spectrometry (MS) : For molecular ion peak validation and fragmentation pattern analysis.
- X-ray Crystallography : For resolving crystal structures, particularly in polymer applications .
Q. How can researchers design experiments to study this compound’s reactivity in Diels-Alder reactions?
- Methodological Answer : Use a controlled setup with:
- Dienes : Cyclic (e.g., 1,3-cyclohexadiene) or acyclic dienes.
- Solvent Optimization : Polar aprotic solvents (e.g., chloroform) enhance reactivity compared to protic solvents like methanol .
- Catalytic Systems : Copper(II) chloride (CuCl₂) with 2-ethyl-2-oxazoline accelerates in situ PTD generation .
- TLC Monitoring : Track reaction completion and isolate adducts via silica gel chromatography .
Advanced Research Questions
Q. How can researchers optimize solvent and catalyst systems in this compound-mediated Diels-Alder reactions?
- Methodological Answer :
- Solvent Screening : Test solvents (toluene, chloroform, methanol) for polarity effects on reaction kinetics. Chloroform improves PTD stability and adduct yields .
- Catalyst Load Variation : Adjust CuCl₂ concentrations (5–20 mol%) to balance reactivity and side reactions.
- Additive Screening : Ligands like 2-ethyl-2-oxazoline enhance Cu(II) efficiency by stabilizing intermediates .
- Statistical Design : Use factorial experiments to identify interactions between variables (e.g., temperature, solvent, catalyst) .
Q. What strategies address contradictory data in reaction kinetics studies involving this compound?
- Methodological Answer :
- Reproducibility Checks : Standardize reaction conditions (e.g., oxygen exclusion, moisture control) to minimize variability .
- Advanced Kinetics Tools : Employ stopped-flow spectroscopy or computational modeling (DFT) to resolve transient intermediates .
- Error Analysis : Quantify uncertainties in instrumentation (e.g., NMR integration errors) using standard deviation calculations .
Q. How can this compound be applied in electrochemical labeling of biomolecules?
- Methodological Answer :
- e-Y-CLICK Chemistry : Electrochemically oxidize tyrosine residues in peptides/proteins to generate reactive intermediates, which are trapped by this compound derivatives .
- Optimization Steps :
- pH Control : Maintain neutral to slightly basic conditions to stabilize reactive species.
- Potentiostatic Setup : Apply controlled voltages to avoid over-oxidation.
- HPLC-MS Validation : Confirm labeling efficiency and site specificity .
Q. What methodologies mitigate challenges in polymer synthesis using this compound?
- Methodological Answer :
- Monomer Purity : Pre-purify this compound via recrystallization to prevent cross-linking defects .
- Polycondensation Conditions : Use terephthaloyl chloride or phosgene in anhydrous dimethylacetamide to form polyamide linkages .
- GPC Analysis : Monitor molecular weight distribution and polydispersity indices to assess polymerization efficiency .
Q. Data Analysis and Validation
Q. How should researchers handle variability in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Triplicate Measurements : Acquire NMR/IR spectra in triplicate to assess reproducibility.
- Peak Deconvolution : Use software (e.g., MestReNova) to resolve overlapping signals in crowded spectra.
- Reference Standards : Compare against literature-reported chemical shifts for PTD (~δ 6.7–5.9 ppm for olefinic protons) .
Q. What frameworks ensure research questions on this compound meet academic rigor?
- Methodological Answer : Apply the FINER criteria :
Properties
IUPAC Name |
4-phenyl-1,2,4-triazolidine-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c12-7-9-10-8(13)11(7)6-4-2-1-3-5-6/h1-5H,(H,9,12)(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSUFRDROXZXLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065988 | |
Record name | 1,2,4-Triazolidine-3,5-dione, 4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818223 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
15988-11-1 | |
Record name | 4-Phenyl-1,2,4-triazolidine-3,5-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15988-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenylurazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015988111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Phenylurazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93432 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,2,4-Triazolidine-3,5-dione, 4-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2,4-Triazolidine-3,5-dione, 4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenyl-1,2,4-triazolidine-3,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.463 | |
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Record name | 4-PHENYLURAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V4N9J1BIH | |
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Retrosynthesis Analysis
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